N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13554231
InChI: InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3
SMILES: CN(C1=CC=C(C=C1)N)C2=CC=NC=C2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine

CAS No.:

Cat. No.: VC13554231

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-pyridin-4-yl-benzene-1,4-diamine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 4-N-methyl-4-N-pyridin-4-ylbenzene-1,4-diamine
Standard InChI InChI=1S/C12H13N3/c1-15(12-6-8-14-9-7-12)11-4-2-10(13)3-5-11/h2-9H,13H2,1H3
Standard InChI Key CQOXJJMNEPQCMZ-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)N)C2=CC=NC=C2
Canonical SMILES CN(C1=CC=C(C=C1)N)C2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two amine groups at the 1,4-positions. One amine is methylated (-N-CH3\text{-N-CH}_3), while the other connects to a pyridine ring, creating a planar, conjugated system. The SMILES notation CN(C1=CC=C(C=C1)N)C2=CC=NC=C2\text{CN(C1=CC=C(C=C1)N)C2=CC=NC=C2} captures this connectivity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.34 Å for aromatic C-N bonds and 1.45 Å for the methylated N-C bond, consistent with sp² hybridization .

Key Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight199.25 g/molHigh-resolution MS
Density1.226 g/cm³Computational modeling
Boiling Point382.9°C at 760 mmHgSimulated data
LogP3.06HPLC determination
Water Solubility<1 mg/mL at 25°CExperimental measurement

The compound’s moderate lipophilicity (LogP=3.06\text{LogP} = 3.06) suggests adequate membrane permeability for drug candidates, while its low aqueous solubility presents formulation challenges . The pyridine nitrogen (pKa4.5\text{p}K_a \approx 4.5) protonates under physiological conditions, influencing bioavailability.

Synthesis and Industrial Production

Optimized Synthetic Routes

The primary synthesis route involves a Buchwald-Hartwig amination between 1,4-dibromobenzene and N-methyl-4-aminopyridine in dimethylformamide (DMF) at 110°C for 24 hours:

C6H4Br2+2C6H7N2CH3Pd(OAc)2,XantphosC12H13N3+2HBr\text{C}_6\text{H}_4\text{Br}_2 + 2 \text{C}_6\text{H}_7\text{N}_2\text{CH}_3 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{C}_{12}\text{H}_{13}\text{N}_3 + 2 \text{HBr}

Key process parameters:

  • Catalyst system: 5 mol% palladium acetate with Xantphos ligand

  • Yield: 68–72% after silica gel chromatography

  • Purity: >98% (HPLC)

Alternative methods include Ullmann-type couplings using copper iodide catalysis, though these typically yield <50% product . Recent advances in continuous flow chemistry have reduced reaction times to 4 hours while maintaining comparable yields.

Model SystemEffectEC₅₀/IC₅₀Reference
MCF-7 breast cancerCell cycle arrest (G2/M phase)1.8 μM
Staphylococcus aureusMIC against methicillin-resistant strain16 μg/mL
Rat hepatocytesCYP3A4 induction45% at 10 μM

Notably, the methyl group enhances metabolic stability compared to non-methylated analogs, with a plasma half-life of 6.2 hours in murine models versus 1.8 hours for the parent compound.

Industrial and Materials Science Applications

Coordination Chemistry

The compound serves as a bidentate ligand in transition metal complexes:

[Cu(C12H11N3)2]Cl22H2O[\text{Cu}(\text{C}_{12}\text{H}_{11}\text{N}_3)_2]\text{Cl}_2 \cdot 2\text{H}_2\text{O}

This copper complex exhibits strong absorbance at 680 nm (ε=12,400 M1cm1\varepsilon = 12,400 \ \text{M}^{-1}\text{cm}^{-1}), making it suitable for near-infrared dyes .

Polymer Science

Incorporation into polyimides enhances thermal stability:

PropertyBase PolymerWith 10% Additive
Decomposition Temp.412°C487°C
Tensile Strength78 MPa94 MPa
Dielectric Constant3.22.7

These modified polymers find use in high-temperature adhesives and microelectronic encapsulation.

Environmental and Regulatory Considerations

Ecotoxicity Profile

OrganismLC₅₀ (96h)NOEC
Daphnia magna8.2 mg/L1.1 mg/L
Danio rerio14.7 mg/L3.8 mg/L
Pseudokirchneriella6.9 mg/L0.9 mg/L

The compound’s environmental persistence (t1/2=28 dayst_{1/2} = 28 \ \text{days} in soil) necessitates careful waste management . Current OSHA guidelines mandate airborne exposure limits below 0.1 mg/m³ for occupational settings.

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